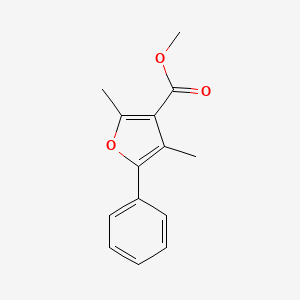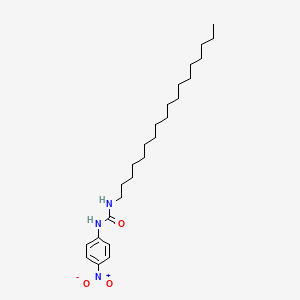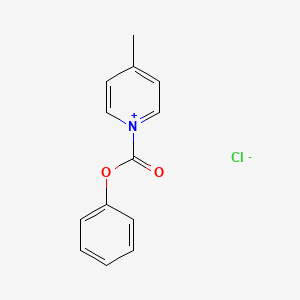
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with a methyl group and a phenoxycarbonyl group, along with a chloride ion.
Méthodes De Préparation
The synthesis of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with phenyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
Pyridinium chloride: Lacks the phenoxycarbonyl group, making it less versatile in certain applications.
4-Methylpyridinium chloride: Lacks the phenoxycarbonyl group, resulting in different chemical properties and reactivity.
Phenylpyridinium chloride: Lacks the methyl group, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
118196-02-4 |
|---|---|
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
phenyl 4-methylpyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C13H12NO2.ClH/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
LAQIGTSJKQRNHV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


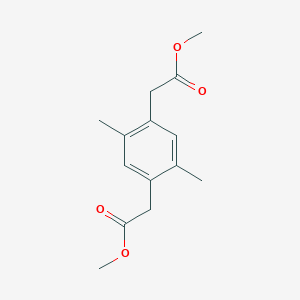
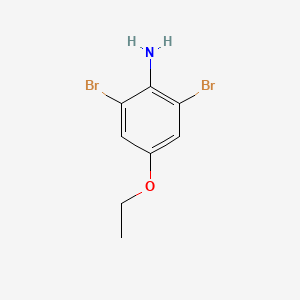
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
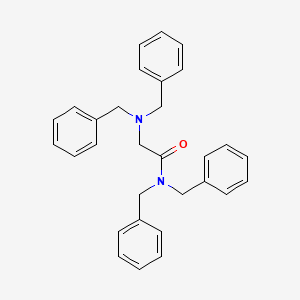
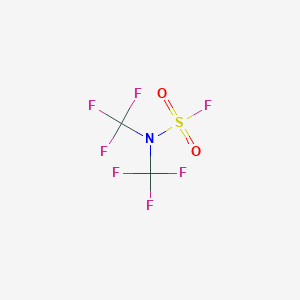
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
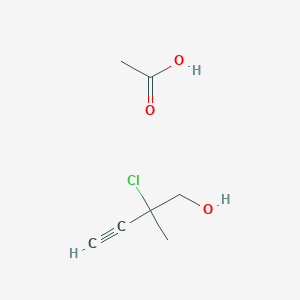
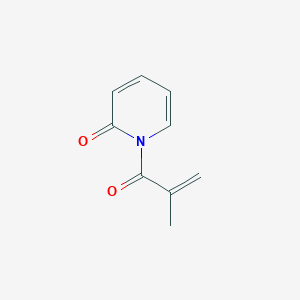
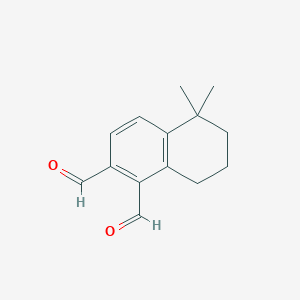
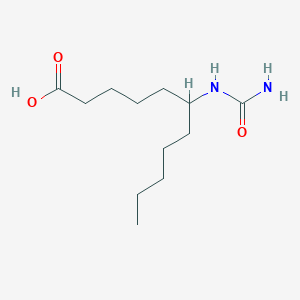
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
